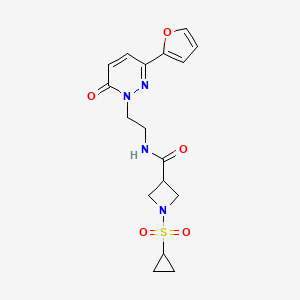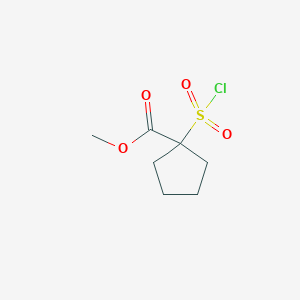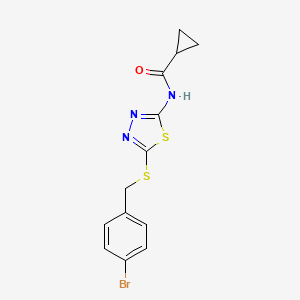![molecular formula C7H4F4O3 B2436570 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione CAS No. 2138154-95-5](/img/structure/B2436570.png)
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione, also known as TFOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFOD is a spiroketone that contains a spirocyclic ring system, which makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is not fully understood. However, it has been suggested that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may act as an inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione exhibits cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has antitumor activity in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a useful molecule for lab experiments due to its unique spirocyclic structure and potential applications in various fields. However, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a relatively complex molecule to synthesize, which may limit its use in certain experiments. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is cytotoxic and may pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are several future directions for research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione. One direction is the synthesis of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione derivatives with improved anticancer activity and reduced cytotoxicity. Another direction is the development of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione-based materials with unique properties, such as spirocyclic polymers with high thermal stability. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may have potential applications in other fields, such as catalysis and electronics, which warrant further investigation.
In conclusion, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a spiroketone that has gained significant attention in the scientific community due to its potential applications in various fields. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may lead to the development of new materials and anticancer agents with unique properties.
Synthesemethoden
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione can be synthesized using several methods, including the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclohexanedione in the presence of a base. Another method involves the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclopentanedione in the presence of a base. Both methods produce 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a building block for the synthesis of complex molecules. In materials science, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a monomer for the synthesis of spirocyclic polymers. In medicinal chemistry, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3/c8-6(9)2-5(7(6,10)11)1-3(12)14-4(5)13/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHRKDBGRTCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C12CC(C2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)


![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)


![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)
